Rociverine

Antispasmodic Pharmacology Receptor Binding

Rociverine is a dual-mechanism antispasmodic with balanced neurotropic/myotropic activity, addressing the need for visceral spasmolysis without anticholinergic side effects or cardiovascular risk. • Dual action: Antimuscarinic (3000× < atropine) + direct myolytic (papaverine-equivalent). • Ocular-safe: No IOP elevation; suitable for endoscopy in glaucoma patients. • Clinically proven: 31.4% faster cervical dilatation, 58-min shorter labor, 89% biliary colic relief. • Tissue-selective: 30× visceral vs vascular selectivity, 300× lower potency than verapamil on vasculature. Global shipping with CoA.

Molecular Formula C20H37NO3
Molecular Weight 339.5 g/mol
CAS No. 53716-44-2
Cat. No. B1679502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRociverine
CAS53716-44-2
Synonyms2-(diethylamino)-1-methylethyl cis-1- hydroxy(bicyclohexyl)-2-carboxylate
Rilaten
rociverine
Molecular FormulaC20H37NO3
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)OC(=O)C1CCCCC1(C2CCCCC2)O
InChIInChI=1S/C20H37NO3/c1-4-21(5-2)15-16(3)24-19(22)18-13-9-10-14-20(18,23)17-11-7-6-8-12-17/h16-18,23H,4-15H2,1-3H3/t16?,18-,20+/m1/s1
InChIKeyXPYLKZZOBVLVHB-QDKIRNHSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rociverine: Technical Baseline for Procurement and Research


Rociverine (CAS 53716-44-2) is a synthetic antispasmodic agent classified under ATC code A03AA06 for functional gastrointestinal disorders [1]. It possesses a dual pharmacological profile: modest antimuscarinic (neurotropic) activity combined with a direct myotropic (muscle-relaxant) action that inhibits calcium availability at the contraction site, distinguishing it from purely anticholinergic or purely musculotropic alternatives [2]. The compound is a small molecule (MW 339.51 g/mol) and exists as a racemic mixture, with the cis stereoisomer exhibiting markedly higher affinity at cloned muscarinic receptors compared to the trans isomer .

Dual neurotropic and myotropic mechanism study tool
Racemic mixture with reported stereoisomer-dependent receptor affinity
Suitable for smooth muscle pharmacology and visceral spasm models

Why In-Class Antispasmodics Cannot Substitute Rociverine


Rociverine's balanced neurotropic/myotropic ratio produces a pharmacological fingerprint distinct from pure anticholinergics (e.g., atropine, hyoscine butylbromide) and pure calcium channel blockers (e.g., pinaverium) [1]. Substituting rociverine with a stronger antimuscarinic like dicyclomine may increase atropine-like adverse effects, while substituting with a calcium antagonist like verapamil may introduce unwanted cardiovascular depression [2]. Quantitative in vitro data demonstrate that rociverine's competitive antimuscarinic potency is approximately 3000 times weaker than atropine, yet its direct myolytic activity equals that of papaverine, underscoring that its clinical effect derives from a specific, non-interchangeable dual mechanism [3].

Target Mechanism
Rociverine balanced neurotropic/myotropic ratio
If Substituted with Pure Anticholinergic
Antimuscarinic burden may increase, altering tolerability endpoint profile
Target Mechanism
Direct myotropic activity via Ca²⁺ flux inhibition
If Substituted with Calcium Channel Blocker
Cardiovascular smooth muscle effects may introduce confounding variables
Mechanistic duality prevents direct interchangeability; in vitro potency ratios differ markedly from single-action comparators.

Rociverine: Quantitative Comparison Against Key Antispasmodics


Antimuscarinic Potency vs Atropine

In vitro studies on furtrethonium-induced contractions of rat jejunum demonstrate that rociverine exerts a competitive antimuscarinic antagonism that is approximately 3000 times less potent than that of atropine, while simultaneously providing a noncompetitive antagonism equal to that of papaverine [1]. This stark difference in antimuscarinic potency is the mechanistic basis for rociverine's reduced propensity for atropine-like side effects such as tachycardia, dry mouth, and blurred vision.

Antimuscarinic Potency vs Atropine
Head-to-head
~3000× less potent than atropine
Supports lower antimuscarinic burden interpretation
Rat jejunum, in vitro; competitive antagonism measured
Antispasmodic Pharmacology Receptor Binding Safety Profile

Myotropic Potency vs Papaverine

Rociverine's direct muscle-relaxant (myotropic) activity is quantitatively equivalent to that of papaverine, a classic smooth muscle relaxant [1]. However, rociverine achieves this effect not through phosphodiesterase inhibition like papaverine, but by inhibiting the availability of Ca2+ at the contraction site [1]. This mechanistic divergence is crucial: rociverine avoids the cardiovascular smooth muscle effects seen with papaverine, a distinction confirmed by its potency ratio relative to verapamil on vascular tissue [2].

Myotropic Potency vs Papaverine
Head-to-head
Equivalent noncompetitive antagonism
Mechanistic divergence: Ca²⁺ inhibition, not PDE inhibition
Avoids phosphodiesterase-related off-target context
Smooth Muscle Relaxation Mechanism of Action Calcium Antagonism Visceral Smooth Muscle

Tissue-Selective Calcium Antagonism vs Verapamil

Against calcium-induced contractions, rociverine acts as a competitive antagonist but is 10 times less potent than verapamil on the rat vas deferens (visceral smooth muscle) and 300 times less potent on the rabbit aorta (vascular smooth muscle) [1]. This 30-fold difference in potency ratio between visceral and vascular tissue (300/10 = 30) indicates a relative tissue selectivity for visceral smooth muscle over vascular smooth muscle, which is not observed with the non-selective calcium channel blocker verapamil [1].

Tissue Selectivity vs Verapamil
Head-to-head
30× higher visceral/vascular potency ratio
Indicates relative visceral smooth muscle selectivity
Rat vas deferens vs rabbit aorta, Ca²⁺-induced contractions
Calcium Channel Antagonism Tissue Selectivity Visceral Smooth Muscle Cardiovascular Safety

Efficacy and Ocular Safety vs Hyoscine Butylbromide

In a double-blind clinical trial of 121 patients undergoing upper GI endoscopy, intravenous rociverine (10-20 mg) showed no statistical difference in efficacy compared to intravenous hyoscine butylbromide (20-40 mg) for opening the pyloric sphincter and overall endoscopist rating [1]. Separate studies have demonstrated that rociverine, even at therapeutic doses, does not significantly affect intraocular pressure, pupil size, or the iridocorneal angle in healthy subjects or in patients with angle-closure glaucoma, an adverse effect associated with hyoscine butylbromide [2].

Efficacy and Ocular Safety vs Hyoscine
Trial context
Comparable spasmolytic endpoint; IOP unchanged
Reported non-inferior endoscopic efficacy; IOP-related endpoints differ
Double-blind RCT, 121 patients; separate IOP studies
Clinical Trial Endoscopy Antispasmodic Ocular Safety

Cervical Dilation in Labor vs Placebo

A randomized, placebo-controlled trial in nulliparous women in spontaneous active labor (n=111) demonstrated that a single 20 mg intramuscular dose of rociverine significantly accelerated the rate of cervical dilatation compared to placebo [1]. The mean cervical dilatation rate was 2.43 ± 1.84 cm/hour in the rociverine group versus 1.85 ± 1.38 cm/hour in the placebo group (p=0.03), representing a 31.4% increase in dilatation rate [1]. This translated to a shorter time from treatment to full dilatation: 220 ± 125 minutes for rociverine vs. 278 ± 129 minutes for placebo (p=0.04), a reduction of 58 minutes [1].

Cervical Dilation vs Placebo
RCT context
+31.4% dilation rate, p=0.03
Reported labor augmentation endpoint change
Nulliparous women, 20 mg IM; 58-min shorter time to full dilation
Obstetrics Labor Augmentation Cervical Dilation Randomized Controlled Trial

Detrusor Muscle Relaxation vs Dicyclomine

In rabbit detrusor muscle strips depleted of calcium and depolarized with 80 mM K+, both dicyclomine and rociverine antagonized Ca2+-induced contractions in a noncompetitive manner, with pD2' values of 4.89 for dicyclomine and 4.61 for rociverine, respectively [1]. The musculotropic action of dicyclomine has been partly attributed to local anesthetic properties. However, rociverine lacks local anesthetic activity and procaine (a local anesthetic) was ineffective in this model, indicating that rociverine's action on bladder smooth muscle is mediated by a distinct mechanism, likely related to inhibition of calcium fluxes [1].

Detrusor Relaxation vs Dicyclomine
Head-to-head
pD2' 4.61 vs 4.89; lacks local anesthetic activity
Distinct Ca²⁺ flux inhibition without confounding local anesthesia
Rabbit detrusor strips, K⁺ depolarized; procaine ineffective
Urology Detrusor Muscle Calcium Antagonism Local Anesthetic

Rociverine: Validated Research and Clinical Applications


Programmed Labor Protocols in Obstetrics

Based on direct evidence from a randomized controlled trial showing a 31.4% increase in cervical dilatation rate and a 58-minute reduction in time to full dilatation with a single 20 mg IM dose [1], rociverine is a validated procurement choice for hospital obstetric units implementing 'programmed labor' protocols. The lack of recorded adverse effects in this study further supports its use in this specific context [1].

Upper GI Endoscopy Premedication for Glaucoma Risk

Clinical trial data confirms rociverine provides antispasmodic efficacy in upper GI endoscopy equivalent to hyoscine butylbromide [1]. Crucially, separate studies demonstrate that rociverine does not elevate intraocular pressure or affect the iridocorneal angle in patients with angle-closure glaucoma [2]. This combination of efficacy and ocular safety makes rociverine a scientifically preferred alternative to standard anticholinergics for endoscopic premedication in at-risk patient populations.

Ex Vivo Smooth Muscle Research

For researchers studying smooth muscle physiology, rociverine's unique pharmacological profile—weak antimuscarinic activity (3000× less than atropine) balanced with strong myotropic activity equal to papaverine—makes it a valuable tool compound [1]. Its dual mechanism, with a tissue-selective anti-Ca2+ action (30× more selective for visceral over vascular smooth muscle), allows for the experimental isolation of direct myolytic effects from confounding anticholinergic or cardiovascular influences [1].

Biliary and Ureteral Colic Management

Clinical reports indicate that rociverine provides rapid and significant spasmolytic effects, with complete pain relief observed in 89% of patients with biliary colic [1]. Coupled with its documented lack of significant cardiovascular effects (due to 300× lower potency than verapamil on vascular smooth muscle [2]), rociverine is a scientifically sound choice for acute management of visceral spasms where a favorable safety margin is paramount.

Application
Selection Property
Validation Focus
Labor augmentation research
Smooth muscle relaxation in reproductive models
Cervical dilation endpoint review
Endoscopic spasmolysis studies with IOP risk models
Dual antispasmodic and intraocular pressure profile
IOP elevation endpoint monitoring
Smooth muscle pharmacology tool compound
Dual neurotropic/myotropic mechanism
Isolation of direct myolytic vs anticholinergic effects
Visceral pain and spasm models
Tissue-selective Ca²⁺ antagonism
Visceral vs vascular selectivity context

Technical Documentation Hub

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30 linked technical documents
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